4-(acetylsulfanyl)oxan-2-one
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Overview
Description
4-(acetylsulfanyl)oxan-2-one is a chemical compound with the molecular formula C7H10O3S and a molecular weight of 174.22 g/mol . . This compound is characterized by the presence of an oxan-2-one ring substituted with an acetylsulfanyl group at the fourth position.
Preparation Methods
The synthesis of 4-(acetylsulfanyl)oxan-2-one can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2-oxo-2H-pyran-4-yl with ethanethioic acid under controlled conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
4-(acetylsulfanyl)oxan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The acetylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium methoxide.
Scientific Research Applications
4-(acetylsulfanyl)oxan-2-one has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification due to its reactive acetylsulfanyl group.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(acetylsulfanyl)oxan-2-one involves its interaction with molecular targets through its acetylsulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The oxan-2-one ring structure also contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 4-(acetylsulfanyl)oxan-2-one include:
4-(acetylsulfanyl)butan-2-one: This compound has a similar acetylsulfanyl group but differs in the ring structure, which is a butanone instead of an oxanone.
4-(acetylsulfanyl)hexan-2-one: Similar to this compound but with a hexanone ring structure.
4-(acetylsulfanyl)pentan-2-one: Another similar compound with a pentanone ring structure.
The uniqueness of this compound lies in its oxan-2-one ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
1629354-27-3 |
---|---|
Molecular Formula |
C7H10O3S |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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